1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
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Overview
Description
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dihydroindole structure. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary targets of this compound appear to be the carbonic anhydrase (hCAs) and acetylcholinesterase (AChE) enzymes . These enzymes play crucial roles in various physiological processes. Carbonic anhydrases are involved in maintaining acid-base balance in the body, while acetylcholinesterase is responsible for terminating synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.
Mode of Action
The compound interacts with its targets by inhibiting their activities. It has been shown to have a highly potent inhibition effect towards AChE and hCAs . The inhibition of these enzymes can lead to changes in the physiological processes they are involved in.
Biochemical Pathways
carbonic anhydrase pathway and the cholinergic pathway . The inhibition of carbonic anhydrase can disrupt the regulation of pH in the body, while the inhibition of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its mode of action and the biochemical pathways it affects. By inhibiting the activities of hCAs and AChE, the compound can potentially alter acid-base balance and nerve signal transmission, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one typically involves a multi-step process. One common method is the Michael addition reaction, where 1-(4-acetylphenyl)-pyrrole-2,5-diones react with aromatic alcohols to form the desired product in a single step with satisfactory yields . The reaction conditions often include the use of a base catalyst and an appropriate solvent to facilitate the addition reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1-(4-Acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one can be compared with other similar compounds, such as:
1-(4-Acetylphenyl)imidazole: This compound also contains an acetylphenyl group but differs in its core structure, which is an imidazole ring.
4-Acetylphenyl-substituted imidazolium salts: These salts have similar functional groups but are part of a different chemical class.
The uniqueness of this compound lies in its specific indole-based structure, which imparts distinct chemical and biological properties compared to other acetylphenyl derivatives.
Properties
IUPAC Name |
1-(4-acetylphenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-12-9-16-17(10-19(3,4)11-18(16)22)20(12)15-7-5-14(6-8-15)13(2)21/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRHBJABCXEMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C3=CC=C(C=C3)C(=O)C)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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